molecular formula C9H10N4O2S B13564287 3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

Cat. No.: B13564287
M. Wt: 238.27 g/mol
InChI Key: PBVUQLYUDGXBAY-UHFFFAOYSA-N
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Description

3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide is a heterocyclic compound that features a unique combination of a benzo[d][1,2,3]triazole ring and a thietane ring with a 1,1-dioxide substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Copper(I) catalysts for click chemistry reactions.

Major Products Formed

    Sulfone Derivatives: Formed through oxidation reactions.

    Reduced Thietane Derivatives: Formed through reduction reactions.

    Substituted Benzo[d][1,2,3]triazole Derivatives: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzo[d][1,2,3]triazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, while the thietane ring may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide is unique due to the presence of both the benzo[d][1,2,3]triazole and thietane rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

3-(1,1-dioxothietan-3-yl)benzotriazol-5-amine

InChI

InChI=1S/C9H10N4O2S/c10-6-1-2-8-9(3-6)13(12-11-8)7-4-16(14,15)5-7/h1-3,7H,4-5,10H2

InChI Key

PBVUQLYUDGXBAY-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)N)N=N2

Origin of Product

United States

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